1-Bromo-2-(2-propoxyethoxy)cyclopentane
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Overview
Description
1-Bromo-2-(2-propoxyethoxy)cyclopentane is an organic compound with the molecular formula C10H19BrO2. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with a ring structure. This compound is characterized by the presence of a bromine atom and a propoxyethoxy group attached to a cyclopentane ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(2-propoxyethoxy)cyclopentane can be synthesized through a multi-step process involving the following steps:
Bromination of Cyclopentane: Cyclopentane is reacted with bromine in the presence of a catalyst to form bromocyclopentane.
Etherification: Bromocyclopentane is then reacted with 2-propoxyethanol in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and controlled reaction environments is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(2-propoxyethoxy)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of cyclopentane derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of 2-(2-propoxyethoxy)cyclopentanol.
Oxidation: Formation of 2-(2-propoxyethoxy)cyclopentanone.
Reduction: Formation of 2-(2-propoxyethoxy)cyclopentane.
Scientific Research Applications
1-Bromo-2-(2-propoxyethoxy)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-propoxyethoxy)cyclopentane involves its interaction with molecular targets through its functional groups. The bromine atom and the propoxyethoxy group can participate in various chemical reactions, leading to the formation of different products. The compound can act as a nucleophile or electrophile, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-chlorocyclopentane: Similar structure with a chlorine atom instead of the propoxyethoxy group.
1-Bromo-2-methoxycyclopentane: Similar structure with a methoxy group instead of the propoxyethoxy group.
1-Bromo-2-ethoxycyclopentane: Similar structure with an ethoxy group instead of the propoxyethoxy group.
Uniqueness
1-Bromo-2-(2-propoxyethoxy)cyclopentane is unique due to the presence of the propoxyethoxy group, which imparts specific chemical properties and reactivity. This functional group allows for unique interactions and reactions that are not observed in similar compounds with different substituents.
Properties
Molecular Formula |
C10H19BrO2 |
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Molecular Weight |
251.16 g/mol |
IUPAC Name |
1-bromo-2-(2-propoxyethoxy)cyclopentane |
InChI |
InChI=1S/C10H19BrO2/c1-2-6-12-7-8-13-10-5-3-4-9(10)11/h9-10H,2-8H2,1H3 |
InChI Key |
CUMDSESOQKIAPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCOC1CCCC1Br |
Origin of Product |
United States |
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